molecular formula C16H14ClF3N4O2 B607630 GFB-8438 CAS No. 2304549-73-1

GFB-8438

Katalognummer: B607630
CAS-Nummer: 2304549-73-1
Molekulargewicht: 386.7592
InChI-Schlüssel: MITRKIWBJVJRAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GFB-8438 ist ein niedermolekularer Inhibitor, der speziell auf den transienten Rezeptorpotential-Kanonischen 5 (TRPC5) Ionenkanal abzielt. Diese Verbindung hat sich bei der Behandlung verschiedener Krankheiten, insbesondere solcher im Zusammenhang mit der Nierenfunktion wie fokaler segmentaler Glomerulosklerose, als vielversprechend erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt mit den erforderlichen Spezifikationen zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GFB-8438 involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GFB-8438 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen verschiedene Halogenierungsmittel, Reduktionsmittel und Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit verbesserter Selektivität und Potenz gegen TRPC5. Diese Derivate werden weiter auf ihre biologische Aktivität und ihre potenziellen therapeutischen Anwendungen getestet .

Wirkmechanismus

GFB-8438 exerts its effects by binding to the voltage sensor-like domain of the TRPC5 channel, thereby inhibiting its activity. This binding prevents the influx of calcium ions through the channel, which is crucial for various cellular processes. The inhibition of TRPC5 by this compound has been shown to protect kidney cells from injury and reduce proteinuria in animal models .

Biologische Aktivität

GFB-8438 is a novel small molecule inhibitor designed to selectively target the transient receptor potential canonical 5 (TRPC5) channel, which plays a significant role in various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS). This compound has shown promising biological activity in both in vitro and in vivo studies, indicating its potential as a therapeutic agent for treating proteinuric kidney diseases.

This compound functions primarily by inhibiting TRPC5 channels, which are implicated in podocyte injury and dysfunction. The inhibition of TRPC5 has been linked to protective effects against podocyte damage induced by various stressors, including protamine sulfate (PS), a known activator of TRPC5. In experimental models, this compound has demonstrated the ability to prevent cytoskeletal remodeling and loss of synaptopodin in mouse podocytes exposed to PS, highlighting its protective role against podocyte injury.

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of this compound have been extensively characterized. The compound exhibits good metabolic stability and oral bioavailability in rats. Key pharmacokinetic parameters are summarized in the table below:

ParameterThis compoundCompound 32Compound 35
HT-solubility (pH = 7.4) (μM)31611412
rLM/hepatocyte CL int (mL/min/kg)24/9455/14718/26
hLM/hepatocyte CL (mL/min/kg)7.8/5.50.14/4.14.3/5.3
CL (mL/min/kg)315627
T1/2 (h)0.500.451.05
Vss (L/kg)1.171.271.81
F (PO/SC) (%)17/3319/-22/-

These data indicate that this compound has favorable properties for further development as a therapeutic agent.

Efficacy in Animal Models

In vivo studies using hypertensive deoxycorticosterone acetate (DOCA-salt) rat models have shown that this compound effectively reduces proteinuria without affecting blood pressure, suggesting its potential utility in managing kidney diseases characterized by excessive protein loss. Specifically, treatment with this compound led to significant reductions in both albumin concentration and total protein levels in these models, aligning with its proposed mechanism of action.

Comparative Studies

This compound has been compared with other TRPC5 inhibitors such as GFB-887 and GFB-9289. It has been noted for its selectivity towards TRPC4 and TRPC5 over other TRP channels, which is crucial for minimizing off-target effects and enhancing safety profiles in clinical applications. The selectivity profile of this compound is illustrated in the following comparison:

InhibitorSelectivity for TRPC4/5IC50 (μM) against TRPC6
This compoundHigh>30
GFB-887ModerateNot specified
GFB-9289ModerateNot specified

This selectivity is critical for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Case Studies and Clinical Implications

While specific human clinical trials focusing exclusively on this compound are not yet available, the compound's efficacy in animal models provides a strong rationale for future clinical investigations. The promising results observed in preclinical studies suggest that this compound could serve as a valuable tool for treating chronic kidney diseases characterized by podocyte dysfunction.

Eigenschaften

IUPAC Name

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRKIWBJVJRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GFB-8438
Reactant of Route 2
GFB-8438
Reactant of Route 3
GFB-8438
Reactant of Route 4
Reactant of Route 4
GFB-8438
Reactant of Route 5
Reactant of Route 5
GFB-8438
Reactant of Route 6
Reactant of Route 6
GFB-8438
Customer
Q & A

Q1: What is the mechanism of action of GFB-8438?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, this compound likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of this compound in treating proteinuric kidney disease?

A2: The research highlights the efficacy of this compound in both in vitro and in vivo models of proteinuric kidney disease. In vitro, this compound protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that this compound significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that this compound could be a promising therapeutic agent for treating proteinuric kidney diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.